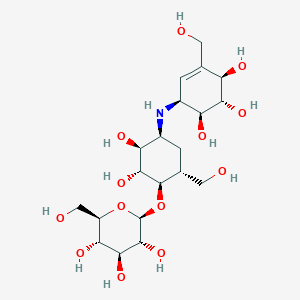

Validamycine A

Vue d'ensemble

Description

La validamycine A est un antibiotique antifongique largement utilisé, principalement produit par la bactérie Streptomyces hygroscopicus. Il est particulièrement efficace contre la maladie de la gaine des feuilles du riz et d'autres plantes. Ce composé est reconnu pour son efficacité élevée et sa sécurité pour la santé animale et humaine, ce qui en fait un choix populaire dans les applications agricoles .

Applications De Recherche Scientifique

Validamycin A has a wide range of scientific research applications:

Mécanisme D'action

Target of Action

Validamycin A (VMA) is an aminoglycoside antibiotic that primarily targets the enzymes neutral and acid trehalase (FgNTH and FgATH) in Fusarium graminearum . Trehalase is a trehalose-hydrolyzing enzyme, which plays a crucial role in carbohydrate storage and utilization in fungi . The deficiency of FgNTH and FgATH reduces the sensitivity to VMA, indicating that FgNTH is the main target of VMA .

Mode of Action

VMA functions as an inhibitor of trehalase . By inhibiting trehalase, VMA disrupts the breakdown of trehalose into glucose, leading to accumulation of trehalose within fungal cells . This subsequently disrupts cell wall synthesis and inhibits growth . Furthermore, VMA reduces the interaction between FgNTH and FgPK (pyruvate kinase), a key enzyme in glycolysis .

Biochemical Pathways

VMA affects the trehalose metabolism pathway in fungi. It inhibits the activity of trehalase, preventing the hydrolysis of trehalose into glucose . This leads to an accumulation of trehalose within the fungal cells, disrupting normal cellular functions . Additionally, VMA influences the glycolysis pathway by reducing the interaction between FgNTH and FgPK .

Pharmacokinetics

It is known that vma is a strong systemic agricultural antibiotic that is easily absorbed by pathogenic fungi such as rhizoctonia solani . More research is needed to fully understand the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of VMA and their impact on its bioavailability.

Result of Action

The primary result of VMA’s action is the inhibition of fungal growth. By disrupting the breakdown of trehalose into glucose, VMA causes an accumulation of trehalose within fungal cells . This disrupts cell wall synthesis, leading to growth inhibition . In addition, VMA has been found to inhibit the biosynthesis of deoxynivalenol (DON), a virulence factor of Fusarium graminearum .

Action Environment

VMA is most effective against soil-borne diseases . It is used for the control of Rhizoctonia solani in various crops, demonstrating its efficacy in agricultural environments . VMA is known for its strong systemic action, high efficiency, long-lasting effects, and resistance to rain washout . It is also noted for its low toxicity and safety for the environment . .

Analyse Biochimique

Biochemical Properties

Validamycin A plays a significant role in biochemical reactions. It inhibits the activity of trehalase, an important enzyme involved in the storage and utilization of carbohydrates within fungi . This interaction with trehalase is key to its antifungal properties.

Cellular Effects

Validamycin A has profound effects on various types of cells and cellular processes. It is absorbed by fungal cells and rapidly transported within them, interfering with normal cell growth and development . It influences cell function by disrupting carbohydrate metabolism, which is crucial for the survival of the fungus .

Molecular Mechanism

The mechanism of action of Validamycin A is through its inhibition of the enzyme trehalase. Trehalase is responsible for converting trehalose into glucose. By inhibiting this enzyme, Validamycin A causes a deficiency in glucose within the fungal cell, leading to cell death .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Validamycin A have been observed to change over time. It is a strong hygroscopic compound, stable in water solutions at room temperature with a pH between 3 and 9 .

Dosage Effects in Animal Models

The acute oral LD50 in mice is greater than 2000 mg/kg, and the subcutaneous LD50 is greater than 1500 mg/kg .

Metabolic Pathways

Validamycin A is involved in metabolic pathways related to carbohydrate metabolism. It interacts with the enzyme trehalase, inhibiting the conversion of trehalose to glucose, which disrupts the metabolic flux and affects the levels of these metabolites within the cell .

Transport and Distribution

Validamycin A is easily absorbed by fungal cells and is rapidly transported within them . The specific transporters or binding proteins it interacts with are not currently known.

Subcellular Localization

The subcellular localization of Validamycin A within fungal cells is not well defined. Given its mechanism of action, it is likely to be found where the enzyme trehalase is located, which would be in the cytoplasm where carbohydrate metabolism occurs .

Méthodes De Préparation

Voies de Synthèse et Conditions de Réaction : La validamycine A est généralement produite par des procédés de fermentation impliquant Streptomyces hygroscopicus. La voie biosynthétique implique la conversion du sédoheptulose-7-phosphate et de l'UDP-glucose en this compound. La fermentation est réalisée à une température de 37 °C, ce qui a été constaté pour augmenter le rendement en this compound .

Méthodes de Production Industrielle : La production industrielle de la this compound implique l'utilisation de sous-produits agro-industriels tels que le tourteau de soja, le tourteau d'arachide, la poudre de maïs et la poudre de riz comme matières premières. Le processus de fermentation est optimisé pour garantir des rendements élevés et une viabilité économique .

Analyse Des Réactions Chimiques

Types de Réactions : La validamycine A subit diverses réactions chimiques, notamment l'oxydation, la réduction et la substitution. L'une des réactions clés est la conversion de la this compound en validoxylamine A, qui implique la réduction du composé .

Réactifs et Conditions Courants : La conversion de la this compound en validoxylamine A implique généralement l'utilisation d'enzymes glycosyltransférases et de cellobiose dans des conditions spécifiques de pH et de température .

Principaux Produits Formés : Le principal produit formé par la réduction de la this compound est la validoxylamine A, qui est un intermédiaire important pour la production de la voglibose, un inhibiteur de l'alpha-glucosidase utilisé dans le traitement du diabète .

4. Applications de la Recherche Scientifique

La this compound a un large éventail d'applications dans la recherche scientifique :

Chimie : Elle est utilisée comme précurseur pour la synthèse d'autres composés, tels que la voglibose.

Industrie : Elle est largement utilisée comme fongicide en agriculture pour protéger les cultures des maladies fongiques.

5. Mécanisme d'Action

La this compound fonctionne principalement comme un inhibiteur de la tréhalase, une enzyme qui décompose le tréhalose en glucose. En inhibant la tréhalase, la this compound provoque l'accumulation de tréhalose dans les cellules fongiques, perturbant la synthèse de la paroi cellulaire et inhibant la croissance fongique . De plus, la this compound affecte la synthèse des ribosomes et les voies MAPK des champignons, conduisant à la suppression de la croissance fongique .

Composés Similaires :

Streptomycine : Un autre antibiotique produit par espèces, utilisé pour traiter les infections bactériennes.

Kanamycine : Un antibiotique aminoglycoside utilisé pour traiter une grande variété d'infections bactériennes.

Néomycine : Un antibiotique utilisé pour réduire le risque d'infections bactériennes pendant la chirurgie.

Unicité de la this compound : La this compound est unique en raison de son inhibition spécifique de la tréhalase, qui n'est pas une cible commune pour d'autres antibiotiques. Cela la rend particulièrement efficace contre les agents pathogènes fongiques qui dépendent du métabolisme du tréhalose .

Comparaison Avec Des Composés Similaires

Streptomycin: Another antibiotic produced by species, used to treat bacterial infections.

Kanamycin: An aminoglycoside antibiotic used to treat a wide variety of bacterial infections.

Neomycin: An antibiotic used to reduce the risk of bacterial infections during surgery.

Uniqueness of Validamycin A: Validamycin A is unique due to its specific inhibition of trehalase, which is not a common target for other antibiotics. This makes it particularly effective against fungal pathogens that rely on trehalose metabolism .

Propriétés

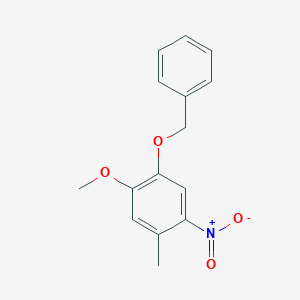

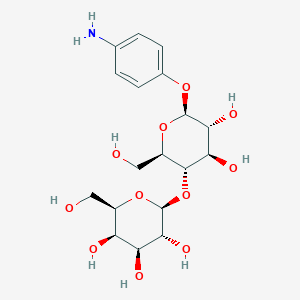

IUPAC Name |

(2R,3R,4S,5S,6R)-2-[(1R,2R,3S,4S,6R)-2,3-dihydroxy-6-(hydroxymethyl)-4-[[(1S,4R,5S,6S)-4,5,6-trihydroxy-3-(hydroxymethyl)cyclohex-2-en-1-yl]amino]cyclohexyl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H35NO13/c22-3-6-1-8(12(26)15(29)11(6)25)21-9-2-7(4-23)19(17(31)13(9)27)34-20-18(32)16(30)14(28)10(5-24)33-20/h1,7-32H,2-5H2/t7-,8+,9+,10-,11-,12+,13+,14-,15+,16+,17-,18-,19-,20+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JARYYMUOCXVXNK-CSLFJTBJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(C(C(C1NC2C=C(C(C(C2O)O)O)CO)O)O)OC3C(C(C(C(O3)CO)O)O)O)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]([C@H]([C@@H]([C@H]([C@H]1N[C@H]2C=C([C@H]([C@@H]([C@H]2O)O)O)CO)O)O)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H35NO13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4058073 | |

| Record name | Validamycin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4058073 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

497.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless or white odorless hygroscopic solid; [Merck Index] Colorless odorless hygroscopic powder; [MSDSonline] | |

| Record name | Validamycin A | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/7696 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

Solubility: very soluble in water; soluble in dimethylformamide, dimethyl sulphoxide, methanol; sparingly soluble in acetone, ethanol., Sparingly soluble in diethyl ether and ethyl acetate. | |

| Record name | VALIDAMYCIN A | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6745 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

Negligible at room temperature | |

| Record name | VALIDAMYCIN A | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6745 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Colorless powder, White powder | |

CAS No. |

37248-47-8 | |

| Record name | Validamycin A | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=37248-47-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Validamycin A | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037248478 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Validamycin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4058073 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | D-chiro-Inositol, 1,5,6-trideoxy-4-O-β-D-glucopyranosyl-5-(hydroxymethyl)-1-[[(1S,4R,5S,6S)-4,5,6-trihydroxy-3-(hydroxymethyl)-2-cyclohexen-1-yl]amino] | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | VALIDAMYCIN A | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/313E9620QS | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | VALIDAMYCIN A | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6745 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

130-135 °C (with decomp) | |

| Record name | VALIDAMYCIN A | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6745 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[(2R,3R,4S,5R,6R)-4,5-diacetyloxy-6-phenylmethoxy-3-[(2S,3R,4S,5S,6R)-3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxyoxan-2-yl]methyl acetate](/img/structure/B14521.png)